Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-
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Overview
Description
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- is an organic compound with the molecular formula C19H21NO3. It is known for its unique structure, which includes a benzene ring substituted with methoxy groups and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- typically involves the reaction of appropriate benzene derivatives with nitrile-containing reagents. One common method is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile, 3,4-dimethoxy-: Similar structure but with an acetonitrile group instead of a propanenitrile group.
Benzenepropanenitrile, α-amino-3,4-dimethoxy-α-methyl-: Contains an amino group and a methyl group, making it structurally different.
Uniqueness
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and nitrile groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6951-74-2 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C19H21NO3/c1-21-17-7-4-14(5-8-17)10-16(13-20)11-15-6-9-18(22-2)19(12-15)23-3/h4-9,12,16H,10-11H2,1-3H3 |
InChI Key |
HJZDVKCJEQMXPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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